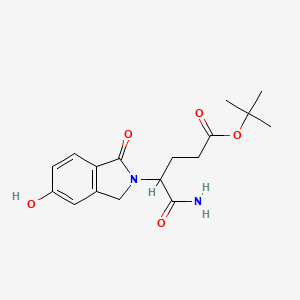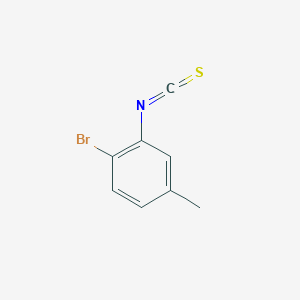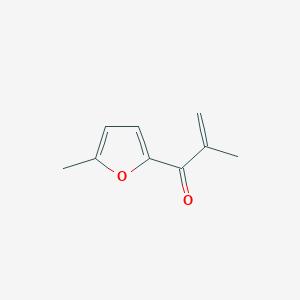
4-(1-Methyl-5-pyrazolyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32267336 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32267336 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of MFCD32267336.
Industrial Production Methods
Industrial production of MFCD32267336 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions and the use of specialized equipment to handle the increased volume of reagents and products. The goal is to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32267336 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32267336 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from the reactions of MFCD32267336 depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may exhibit enhanced or altered properties compared to the parent compound.
Aplicaciones Científicas De Investigación
MFCD32267336 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism of action of MFCD32267336 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to MFCD32267336 include those with analogous structures or functional groups. These compounds may share some properties with MFCD32267336 but also exhibit unique characteristics that differentiate them.
Uniqueness
MFCD32267336 stands out due to its specific combination of properties, which may include higher stability, selectivity, or efficacy in certain applications. Comparing it with similar compounds helps highlight its advantages and potential for further development.
Propiedades
Fórmula molecular |
C6H7N5 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-(2-methylpyrazol-3-yl)-2H-triazole |
InChI |
InChI=1S/C6H7N5/c1-11-6(2-3-8-11)5-4-7-10-9-5/h2-4H,1H3,(H,7,9,10) |
Clave InChI |
FVXNLBTXLANFNU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)




![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)



